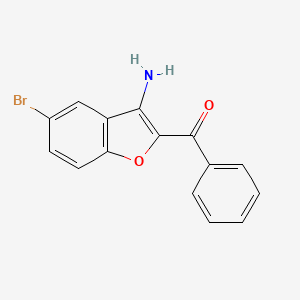
2-BENZOYL-5-BROMO-1-BENZOFURAN-3-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-5-bromobenzofuran-2-yl)(phenyl)methanone is a chemical compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-5-bromobenzofuran-2-yl)(phenyl)methanone typically involves multiple steps. One common method starts with the preparation of 5-bromosalicylonitrile from 5-bromosalicylladehyde and hydroxylamine hydrochloride. This intermediate is then treated with ethyl chloroacetate to form ethyl 5-bromo-3-amino-2-benzofurancarboxylate. The resulting compound is further treated with hydrazine hydrate in boiling ethanol to yield the hydrazide compound, which is then reacted with substituted aryl isothiocyanates to form the final product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic substitution or palladium-catalyzed coupling . For instance, bromodesilylation or displacement with nucleophiles (e.g., iodide, arylboronic acids) replaces bromine with diverse functional groups . This reactivity enables structural diversification for applications in medicinal chemistry.
Amidation
The primary amine group at position 3 reacts with acylating agents (e.g., acryloyl chloride) to form amides. This reaction typically occurs under basic conditions (e.g., triethylamine) or in the presence of coupling agents .
Oxidation/Reduction
Functional groups such as ketones (from the benzoyl group) can be oxidized to carboxylic acids using agents like potassium permanganate (KMnO₄) . Reduction of ketones to alcohols may involve lithium aluminum hydride (LiAlH₄) .
Key Reagents and Conditions
Functionalization
The bromine and amine groups enable further derivatization. For example, copper-catalyzed N-arylation with arylboronic acids introduces aromatic substituents, enhancing electronic or biological properties .
Versatility in Reaction Pathways
The compound’s reactivity is influenced by its heterocyclic core and substituents:
-
Bromine’s Electronegativity : Facilitates nucleophilic displacement.
-
Amine’s Basicity : Enables amidation and nucleophilic attacks.
-
Benzofuran’s Conjugation : Stabilizes intermediates in oxidation/reduction processes.
This combination makes 2-BENZOYL-5-BROMO-1-BENZOFURAN-3-AMINE a versatile scaffold for chemical transformations and applications in organic synthesis .
Scientific Research Applications
(3-amino-5-bromobenzofuran-2-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
Medicine: It has been investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-amino-5-bromobenzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3-amino-4,6-dimethoxy-1-benzofuran-2-yl)(phenyl)methanone
- (3-amino-7-hydroxy-1-benzofuran-2-yl)(phenyl)methanone
- (3-amino-1-benzofuran-2-yl)(4-hydroxyphenyl)methanone
Uniqueness
(3-amino-5-bromobenzofuran-2-yl)(phenyl)methanone is unique due to the presence of both amino and bromo groups on the benzofuran ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
(3-amino-5-bromo-1-benzofuran-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-10-6-7-12-11(8-10)13(17)15(19-12)14(18)9-4-2-1-3-5-9/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFAYONAJFSEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














